molecular formula C16H28N2O2 B2392679 N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361704-55-2

N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide

Cat. No. B2392679
CAS RN: 2361704-55-2
M. Wt: 280.412
InChI Key: XOFXMOMECMEFAQ-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, also known as EPP, is a synthetic compound that has been increasingly used in scientific research due to its potential therapeutic applications. EPP belongs to the class of piperidine derivatives and is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Mechanism of Action

N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide exerts its effects by inhibiting the enzyme MAGL, which is responsible for the degradation of 2-AG. By inhibiting MAGL, N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide increases the levels of 2-AG, which then activates the cannabinoid receptors CB1 and CB2, leading to the anti-inflammatory, analgesic, and anxiolytic effects of N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide.
Biochemical and physiological effects:
N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of MAGL activity, the increase in 2-AG levels, the activation of cannabinoid receptors, and the reduction of pain, inflammation, and anxiety-like behavior in animal models. N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in lab experiments is its potent and selective inhibition of MAGL, which allows for the specific modulation of 2-AG levels and the activation of cannabinoid receptors. However, one limitation of using N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, including:
1. The development of novel N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide derivatives with improved potency, selectivity, and safety profiles.
2. The evaluation of the therapeutic potential of N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in various diseases, including pain, inflammation, anxiety, and cancer.
3. The investigation of the molecular mechanisms underlying the effects of N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide on MAGL, 2-AG, and cannabinoid receptors.
4. The exploration of the potential interactions of N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide with other signaling pathways and neurotransmitter systems.
5. The translation of the preclinical findings on N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide into clinical trials for the treatment of various diseases.

Synthesis Methods

The synthesis of N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide involves the condensation of N-ethyl-2-oxoethylamine with 4-methyl-4-propan-2-ylpiperidine-1-carboxylic acid, followed by the addition of acetic anhydride and prop-2-enoyl chloride. The resulting product is then purified through column chromatography to obtain pure N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide.

Scientific Research Applications

N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer. N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has been shown to increase the levels of 2-AG, which is a potent endocannabinoid that has anti-inflammatory and analgesic effects. N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic drug. In addition, N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-6-14(19)17(7-2)12-15(20)18-10-8-16(5,9-11-18)13(3)4/h6,13H,1,7-12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFXMOMECMEFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)(C)C(C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide

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